molecular formula C17H20O2 B055959 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene CAS No. 116644-62-3

1-Methoxycarbonyl-3-ethyl-6-isopropylazulene

Cat. No. B055959
CAS RN: 116644-62-3
M. Wt: 256.34 g/mol
InChI Key: RKXDBBSILRGMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxycarbonyl-3-ethyl-6-isopropylazulene, also known as MEIA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MEIA belongs to the class of azulene derivatives, which are known for their unique chemical and biological properties.

Scientific Research Applications

1-Methoxycarbonyl-3-ethyl-6-isopropylazulene has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene works by inducing apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unaffected. This makes 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene a promising candidate for the development of new cancer therapies.

Mechanism of Action

The mechanism of action of 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and survival. 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene has been shown to inhibit the activity of several important enzymes, including topoisomerase II and proteasome, which are essential for cancer cell survival. 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene also activates the p53 tumor suppressor protein, which plays a critical role in regulating cell growth and preventing the development of cancer.
Biochemical and Physiological Effects:
1-Methoxycarbonyl-3-ethyl-6-isopropylazulene has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene has been shown to exhibit anti-inflammatory and antioxidant properties. 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene has also been shown to modulate the immune system, and may have potential applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene is its ease of synthesis and high purity. This makes 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene an attractive compound for scientific research, as it can be readily obtained in large quantities. However, 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene is relatively unstable and can degrade over time, which can make it difficult to work with in certain experiments. Additionally, 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene is highly reactive and can interact with other compounds in unpredictable ways, which can complicate data interpretation.

Future Directions

There are a number of potential future directions for research on 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene. One promising area of research is in the development of new cancer therapies based on 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene. Researchers could explore the use of 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene in combination with other anti-cancer agents to enhance its efficacy and reduce potential side effects. Additionally, researchers could investigate the potential applications of 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene in other areas of medicine, such as autoimmune diseases and neurodegenerative disorders. Finally, researchers could explore the use of 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene as a tool for studying the mechanisms of cancer cell growth and survival, which could lead to the development of new therapeutic targets.
Conclusion:
In conclusion, 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene is a synthetic compound with a wide range of potential applications in scientific research. 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene has been shown to exhibit potent anti-cancer activity, as well as anti-inflammatory and antioxidant properties. 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene is relatively easy to synthesize and can be obtained in high purity, but it is also highly reactive and can degrade over time. Future research on 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene could lead to the development of new cancer therapies and insights into the mechanisms of cancer cell growth and survival.

properties

CAS RN

116644-62-3

Product Name

1-Methoxycarbonyl-3-ethyl-6-isopropylazulene

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

methyl 3-ethyl-6-propan-2-ylazulene-1-carboxylate

InChI

InChI=1S/C17H20O2/c1-5-12-10-16(17(18)19-4)15-9-7-13(11(2)3)6-8-14(12)15/h6-11H,5H2,1-4H3

InChI Key

RKXDBBSILRGMLE-UHFFFAOYSA-N

SMILES

CCC1=C2C=CC(=CC=C2C(=C1)C(=O)OC)C(C)C

Canonical SMILES

CCC1=C2C=CC(=CC=C2C(=C1)C(=O)OC)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyraldehyde (61.5 g, 0.853 mole) and morpholine (61.9 g, 0.71 mole) are added to cooled ethanol (400 ml), and then the compound (5) (68 g, 0.276 mole) is added thereto. The obtained mixture is stirred and warmed to dissolve the solid substance homogeneously. It is heated under reflux for 8 hours, and then the solvent is distilled off under reduced pressure to precipitate an oily material. The obtained oily material is dissolved in benzene (450 ml), washed twice with the same volume of water, three times with 1N HCl (400 ml), and further twice with water (400 ml). The obtained benzene solution is passed through alumina (500 g), and the eluted solution is concentrated to obtain the compound (1) at a yield of 57.4 g, 81.2%. It is recrystallized in n-hexane to give the purified product (55 g) in the purple crystalline form.
Quantity
61.5 g
Type
reactant
Reaction Step One
Quantity
61.9 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

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